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molecular formula C8H4FNO2 B155757 3-Cyano-5-fluorobenzoic acid CAS No. 327056-74-6

3-Cyano-5-fluorobenzoic acid

Cat. No. B155757
M. Wt: 165.12 g/mol
InChI Key: HADZSOZVTCEMNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08629137B2

Procedure details

1.65 g (10.0 mmol) 3-cyano-5-fluorobenzoic acid were boiled for 2 h with 7.27 mL (100 mmol) thionyl chloride with stirring. The reaction mixture was evaporated to dryness i. vac. and coevaporated twice with toluene. The residue was reacted further as the crude product.
Quantity
1.65 g
Type
reactant
Reaction Step One
Quantity
7.27 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:4]=[C:5]([CH:9]=[C:10]([F:12])[CH:11]=1)[C:6](O)=[O:7])#[N:2].S(Cl)([Cl:15])=O>>[C:1]([C:3]1[CH:4]=[C:5]([CH:9]=[C:10]([F:12])[CH:11]=1)[C:6]([Cl:15])=[O:7])#[N:2]

Inputs

Step One
Name
Quantity
1.65 g
Type
reactant
Smiles
C(#N)C=1C=C(C(=O)O)C=C(C1)F
Name
Quantity
7.27 mL
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was evaporated to dryness i
CUSTOM
Type
CUSTOM
Details
The residue was reacted further as the crude product

Outcomes

Product
Name
Type
Smiles
C(#N)C=1C=C(C(=O)Cl)C=C(C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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